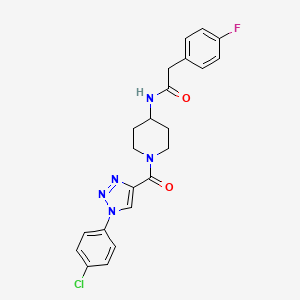

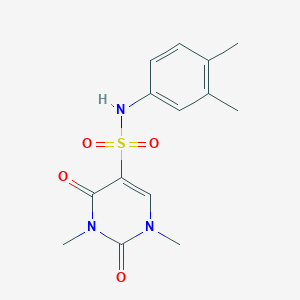

N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a compound that falls within the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including their role as pharmacophores in drug design due to their inhibitory properties against various enzymes and receptors . The compound is structurally related to other sulfonamide derivatives that have been synthesized and studied for their potential pharmacological applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives, while the chemical reaction of the same starting material with arylsulfinic acids in water can produce N-arylsulfonyl-3-arylsulfonyl derivatives . Additionally, the reaction of sodium salts of sulfonamides with anhydronucleosides can lead to the formation of C-2 sulfonamido nucleosides . These methods demonstrate the versatility in synthesizing sulfonamide derivatives, which could be applied to the synthesis of N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide.

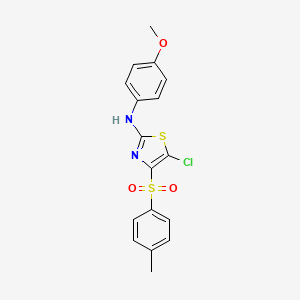

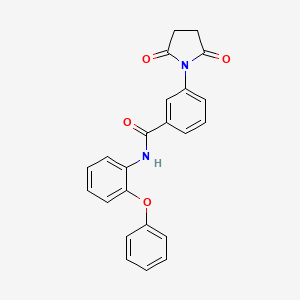

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides have been determined, revealing different supramolecular architectures mediated by various weak interactions such as C-H...O, C-H...Cl, and \u03c0-\u03c0 stacking . These interactions are significant as they can influence the biological properties of the compounds. The molecular docking of active derivatives on the active site of target enzymes, such as VEGFR-2, has shown that certain sulfonamide derivatives exhibit favorable interactions, suggesting that a similar analysis could be beneficial for understanding the activity of N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, the oxidative cyclization of yne-tethered ynamides can lead to the formation of functionalized pyrrolidone skeletons . Additionally, sulfonamide-focused libraries have been evaluated for their antitumor properties, with some compounds showing the ability to disrupt tubulin polymerization or cause cell cycle arrest . These reactions highlight the chemical reactivity of sulfonamide derivatives, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can affect the chemical shifts and splitting patterns in NMR spectra, as observed in polyfluoro substituted pyrazoline type sulfonamides . The inhibitory activities of these compounds against enzymes such as acetylcholinesterase and carbonic anhydrase I and II have been evaluated, showing significant potency at nanomolar levels . These properties are important for the pharmacological evaluation of N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide and related compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Derivatives : A study by Li et al. (2014) focused on the efficient synthesis of 1,8-dioxo-decahydroacridines derivatives bearing the biologically active sulfonamide moiety. These compounds were tested for cytotoxic activity against various human tumor cell lines, showing moderate to potent activity (Li et al., 2014).

Structural Studies : Siddiqui et al. (2008) examined the structures of 2-[N-(2,3-Dimethylphenyl)carbamoyl]benzenesulfonamide and its analogues, highlighting the role of intramolecular hydrogen bonds and other weak interactions in their stabilization (Siddiqui et al., 2008).

Antibacterial Activity : Gadad et al. (2000) explored sulfonamide derivatives' antibacterial activity, demonstrating high efficacy against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics (Gadad et al., 2000).

Catalytic Applications : Khazaei et al. (2016) synthesized a new N-bromo sulfonamide reagent, showing its efficiency as a catalyst in the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives (Khazaei et al., 2016).

Supramolecular Architectures : Shakuntala et al. (2017) investigated the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides, revealing diverse supramolecular architectures mediated by various weak interactions (Shakuntala et al., 2017).

Transformation Studies : Potkin et al. (2009) reported on the transformations of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, leading to sulfonamides and urea derivatives containing isoxazole fragments (Potkin et al., 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-9-5-6-11(7-10(9)2)15-22(20,21)12-8-16(3)14(19)17(4)13(12)18/h5-8,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHBQNNEDCOLGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)